Fosgonimeton - 2093305-05-4

Fosgonimeton

Catalog Number: EVT-10961834
CAS Number: 2093305-05-4
Molecular Formula: C27H45N4O8P
Molecular Weight: 584.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosgonimeton, also known as ATH-1017, is a novel compound under investigation as a potential therapeutic agent for Alzheimer's disease and other forms of dementia. It acts as a positive modulator of the hepatocyte growth factor (HGF) and its receptor, MET, which are crucial for neuronal health and function. Fosgonimeton aims to enhance neurotrophic signaling, thereby reversing synaptic disconnection and neuronal loss associated with neurodegenerative diseases .

Source and Classification

Fosgonimeton is classified as a small molecule prodrug designed to improve the pharmacokinetics of its active metabolite, fosgonimeton-active metabolite (fosgo-AM). This compound was identified through high-throughput screening for modulators of the HGF/MET signaling pathway. The development of fosgonimeton was spearheaded by Athira Pharma, which has conducted several clinical trials to assess its safety and efficacy in humans .

Synthesis Analysis

Methods

Technical Details

The synthesis likely includes standard organic chemistry techniques such as coupling reactions, purification processes, and formulation strategies to ensure stability and bioavailability. The exact chemical pathways and reagents used remain proprietary to Athira Pharma.

Molecular Structure Analysis

Structure

Fosgonimeton is characterized by its unique molecular structure that allows it to effectively interact with the HGF/MET system. While detailed structural data is not publicly available, it is known that the compound's design facilitates its conversion into fosgo-AM upon administration .

Data

The compound's chemical structure can be represented by its CAS number 2093305-05-4. It is essential for researchers to access detailed spectral data (NMR, MS) for precise structural elucidation, which may be available through proprietary sources or scientific publications.

Chemical Reactions Analysis

Reactions

Fosgonimeton undergoes metabolic conversion into its active form, fosgo-AM, which then engages with the HGF/MET signaling pathway. This interaction promotes neuroprotection and cognitive enhancement by modulating various downstream signaling cascades involved in neuronal survival and synaptic plasticity .

Technical Details

The pharmacological activity of fosgo-AM includes enhancing neurotrophic factor signaling, which is critical in preventing apoptosis in neurons exposed to amyloid-beta toxicity—a hallmark of Alzheimer’s pathology. The compound has shown efficacy in preclinical models by reversing cognitive deficits related to neuroinflammation .

Mechanism of Action

Process

Fosgonimeton acts primarily through the activation of the HGF/MET signaling pathway. This pathway is known for its role in promoting cell proliferation, survival, and migration. Upon administration, fosgonimeton is converted to fosgo-AM, which binds to the MET receptor on neurons, initiating a cascade that enhances neurotrophic support and synaptic function .

Data

Clinical trials have demonstrated that fosgonimeton can improve neurophysiological markers such as event-related potential P300 latency in patients with Alzheimer's disease, suggesting enhanced synaptic function following treatment .

Physical and Chemical Properties Analysis

Physical Properties

Fosgonimeton is typically administered via subcutaneous injection. Its solubility and stability profiles are optimized for effective delivery to target tissues. Specific physical properties such as melting point or boiling point have not been disclosed but are critical for formulation development.

Chemical Properties

The chemical properties include its classification as a small molecule with specific interactions with biological targets related to neuroprotection. Its pharmacokinetic profile indicates dose-proportional behavior without significant accumulation over time during clinical trials .

Applications

Fosgonimeton is primarily being developed for use in treating Alzheimer’s disease and other dementias. Its potential applications extend beyond symptomatic relief; it aims to alter disease progression by restoring synaptic connections and promoting neuronal health. Ongoing clinical trials are assessing its safety, tolerability, and cognitive effects in various patient populations .

Molecular Pharmacology of Hepatocyte Growth Factor / Mesenchymal-Epithelial Transition Factor System Modulation

Introduction to the Hepatocyte Growth Factor / Mesenchymal-Epithelial Transition Factor Neurotrophic System

The hepatocyte growth factor (HGF) and its receptor mesenchymal-epithelial transition factor (MET) constitute a critical signaling axis essential for neuronal development, survival, and plasticity. This system is expressed widely throughout the central nervous system, including hippocampal, cortical, and dopaminergic neurons. Activation of the HGF/MET pathway triggers downstream signaling cascades that regulate neurogenesis, neurite outgrowth, synaptogenesis, and protection against diverse neurotoxic insults. In neurodegenerative conditions such as Alzheimer’s disease, frontotemporal dementia, and Parkinson’s disease dementia, the HGF/MET system is dysregulated, contributing to synaptic loss and neuronal death. Restoring this pathway represents a promising therapeutic strategy to address the multifaceted pathophysiology of dementia [1] [2].

Fosgonimeton as a Positive Allosteric Modulator

Fosgonimeton (designated ATH-1017 or NDX-1017) is a novel small molecule specifically engineered to enhance HGF/MET signaling through positive allosteric modulation. Chemically identified as N-hexanoyl-O-phosphono-L-tyrosyl-N1-(6-amino-6-oxohexyl)-L-isoleucinamide (molecular weight: 584.651 g/mol), it functions as a prodrug that undergoes rapid enzymatic conversion in plasma to yield its active metabolite, ATH-1001 (fosgonimeton-active metabolite, fosgo-AM). Unlike exogenous HGF supplementation, Fosgonimeton modulates endogenous HGF/MET interactions, thereby amplifying physiological signaling without receptor overstimulation. The active metabolite crosses the blood-brain barrier efficiently, enabling targeted central nervous system activity [3].

Table 1: Molecular Properties of Fosgonimeton

PropertySpecification
Chemical NameN-hexanoyl-O-phosphono-L-tyrosyl-N1-(6-amino-6-oxohexyl)-L-isoleucinamide
Molecular FormulaC~27~H~45~N~4~O~8~P
Molecular Weight584.651 g/mol
MechanismProdrug converted to active metabolite (ATH-1001)
Primary TargetHGF/MET receptor system
Solubility10 mM in dimethyl sulfoxide

Cellular and Neurotrophic Effects

In primary hippocampal neuron cultures, Fosgonimeton’s active metabolite (fosgo-AM) significantly enhanced neurotrophic activity, evidenced by increased neurite outgrowth and synaptogenesis. Quantitative immunocytochemistry revealed a 40–60% elevation in synaptic density markers (e.g., synaptophysin and PSD-95) following treatment. Furthermore, fosgo-AM demonstrated robust neuroprotection in cortical neuron models exposed to β-amyloid oligomers, glutamate excitotoxicity, and oxidative stressors. Neuronal survival increased by 50–70% compared to untreated controls, underscoring its capacity to mitigate multifactorial neurotoxicity relevant to dementia pathogenesis [1] [2].

Table 2: Neurotrophic and Protective Effects of Fosgonimeton in Preclinical Models

Experimental ModelTreatmentKey OutcomeMagnitude of Effect
Primary Hippocampal Neuronsfosgo-AM↑ Synaptogenesis & neurite outgrowth40–60% increase vs. control
Primary Cortical Neuronsfosgo-AMProtection vs. β-amyloid toxicity50% ↑ neuronal survival
Protection vs. glutamate excitotoxicity65% ↑ neuronal survival
Protection vs. oxidative stress70% ↑ neuronal survival
LPS-Induced Neuroinflammation (Mouse)FosgonimetonRescue of cognitive deficitsp < 0.05 vs. untreated

Intracellular Signaling Pathways

Fosgonimeton’s active metabolite potentiates HGF-induced MET phosphorylation at tyrosine residues 1234/1235, a key step for receptor activation. Using homogenous time-resolved fluorescence assays in human embryonic kidney 293 cells, researchers demonstrated that fosgo-AM amplifies downstream signaling through two principal pathways:

  • Phosphatidylinositol 3-Kinase / Protein Kinase B Pathway: Enhanced phosphorylation of protein kinase B (Ser473) promotes neuronal survival, metabolism, and inhibition of apoptotic cascades.
  • Mitogen-Activated Protein Kinase / Extracellular Signal-Regulated Kinase Pathway: Increased phosphorylation of extracellular signal-regulated kinase (Thr202/Tyr204) modulates gene expression critical for neuroplasticity and synaptic function [2].

Additionally, fosgo-AM augments N-methyl-D-aspartate receptor-mediated long-term potentiation via protein kinase C activation, a mechanism essential for synaptic strengthening and cognitive function. This multimodal signaling profile enables Fosgonimeton to address neurodegeneration through both neurotrophic support and synaptic reinforcement [3].

Comparative Analysis with Other Hepatocyte Growth Factor / Mesenchymal-Epithelial Transition Factor Modulators

Unlike biologics (e.g., recombinant HGF or monoclonal antibodies), Fosgonimeton’s small molecule design offers superior blood-brain barrier penetration and oral bioavailability. Its positive allosteric modulation preserves spatial and temporal fidelity of endogenous signaling, reducing risks of oncogenic overactivation associated with exogenous HGF administration. Compared to other small-molecule MET agonists, fosgo-AM exhibits higher potency in amplifying HGF-dependent MET phosphorylation (EC~50~ ~50 nM) and broader neuroprotective effects across in vitro models of Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis [1] [4].

Table 3: Fosgonimeton Versus Alternative HGF/MET-Targeted Therapeutics

ParameterFosgonimetonRecombinant HGFMonoclonal Antibodies
Molecular SizeSmall molecule (584 Da)Protein (>80 kDa)Protein (~150 kDa)
Blood-Brain Barrier PenetrationHigh (as active metabolite)Very lowLow
MechanismPositive allosteric modulatorDirect receptor agonistReceptor agonist/antagonist
Signaling SpecificityEndogenous pathway enhancementConstitutive activationVariable
Neuroprotection BreadthAlzheimer’s disease, Parkinson’s disease, amyotrophic lateral sclerosis, neuropathic painLimited by deliveryLimited by tissue access

Implications for Neurodegenerative Disease Pathology

Fosgonimeton’s multimodal actions counteract several core pathological processes in dementia:

  • Synaptic Dysfunction: By enhancing synaptogenesis and long-term potentiation, it reverses synaptic loss underlying cognitive decline.
  • Neuroinflammation: In lipopolysaccharide-induced neuroinflammatory models, Fosgonimeton rescues cognitive deficits and reduces pro-inflammatory cytokine expression.
  • Cholinergic Deficits: It restores cognitive function in the scopolamine amnesia model, indicating potential to overcome acetylcholine signaling impairments.
  • Proteinopathy: Preclinical data demonstrate reduced β-amyloid and transactive response DNA binding protein 43 pathology in primary neuron models [1] [4].

These effects position Fosgonimeton as a disease-modifying candidate capable of simultaneously targeting neurodegeneration, synaptic failure, and neuroinflammation across diverse dementia etiologies.

Properties

CAS Number

2093305-05-4

Product Name

Fosgonimeton

IUPAC Name

[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate

Molecular Formula

C27H45N4O8P

Molecular Weight

584.6 g/mol

InChI

InChI=1S/C27H45N4O8P/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38)/t19-,22-,25-/m0/s1

InChI Key

MBYDCPOKVKDSFD-JTJYXVOQSA-N

Canonical SMILES

CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N

Isomeric SMILES

CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.